Clobetasone 17-Propionate

概要

説明

クロベタゾン プロピオネートは、湿疹、乾癬、皮膚炎など、さまざまな皮膚疾患の治療に主に使用される強力な局所用コルチコステロイドです。 赤み、かゆみ、腫れなどの症状を軽減するのに効果的な強力な抗炎症作用、抗掻痒作用、血管収縮作用で知られています .

2. 製法

合成経路と反応条件: クロベタゾン プロピオネートは、ベタメタゾンから合成されます。合成には、環状エステル形成、加水分解、スルホン化、塩素化など、いくつかのステップが含まれます。 最終生成物は、溶解、ろ過、濃縮冷却、遠心分離、乾燥によって得られます .

工業的製造方法: クロベタゾン プロピオネートの工業的製造には、油相の調製、クリームの変調、クリームの充填が含まれます。 組成には、通常、クロベタゾン プロピオネート、ポリエチレングリコールモノステアレート、カプリルカプリン酸トリグリセリド、オレオイルマクロゴールグリセリド、カルビトール、ブチルパラベン、プロピレングリコール、ブチル化ヒドロキシアニソール、精製水が含まれます .

3. 化学反応解析

反応の種類: クロベタゾン プロピオネートは、酸化、還元、置換など、さまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムなどの酸化剤の使用を伴います。

還元: 通常、水素化ホウ素ナトリウムなどの還元剤を使用します。

置換: ハロゲン化反応では、ハロゲンなどの試薬を使用します。

主な生成物: これらの反応から生成される主な生成物には、薬理作用が変化する可能性のあるクロベタゾン プロピオネートのさまざまな誘導体が含まれます .

4. 科学研究への応用

クロベタゾン プロピオネートは、その強力な抗炎症作用と免疫抑制作用のために、科学研究で広く使用されています。以下で使用されています。

化学: コルチコステロイド反応を研究するためのモデル化合物として。

生物学: コルチコステロイドが細胞プロセスに与える影響を調査するため。

医学: 炎症性皮膚疾患の治療法を開発するため。

作用機序

クロベタゾン プロピオネートは、グルココルチコイド受容体に結合することで作用し、リポコルチンとして知られるホスホリパーゼ A2 阻害タンパク質の誘導につながります。この作用は、アラキドン酸の放出を阻害し、プロスタグランジンやロイコトリエンなどの炎症性メディエーターの生成を抑制します。 この化合物の抗炎症作用、抗掻痒作用、血管収縮作用は、主にこの機序によるものです .

類似化合物:

ベタメタゾン: 抗炎症作用が似ている別の強力なコルチコステロイドです。

フルオシノロンアセトニド: 高効力で知られており、同様の皮膚疾患に使用されます。

ヒドロコルチゾン: 軽度の症状にしばしば使用される、効力の低いコルチコステロイドです。

独自性: クロベタゾン プロピオネートは、その高い効力と重度の炎症性皮膚疾患の治療における有効性により、ユニークです。 他のコルチコステロイドと比較してグルココルチコイド受容体に対する特異性が高いため、炎症とその関連する症状を軽減する効果が高まります .

生化学分析

Biochemical Properties

Clobetasone propionate interacts with cytoplasmic receptors in the dermal and intradermal cells . It induces inhibitory proteins, leading to decreased activity of prostaglandins, kinins, histamine, liposomal enzymes, and other endogenous mediators of inflammation .

Cellular Effects

Clobetasone propionate has a profound effect on various types of cells and cellular processes. It influences cell function by reducing inflammation, swelling, redness, itching, or rashes caused by skin conditions .

Molecular Mechanism

Clobetasone propionate exerts its effects at the molecular level primarily through its interaction with glucocorticoid receptors . It binds to these receptors with high specificity, leading to changes in gene expression and enzyme activity . This interaction results in the induction of anti-inflammatory proteins and the suppression of pro-inflammatory mediators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of clobetasone propionate can change over time. It has been observed that the compound’s stability and degradation can vary, potentially influencing its long-term effects on cellular function

Dosage Effects in Animal Models

The effects of clobetasone propionate can vary with different dosages in animal models. For instance, it has been observed that systemic side-effects like hypothalamic–pituitary–adrenal (HPA) axis suppression can occur at doses as low as 2 g/day

Metabolic Pathways

Clobetasone propionate is involved in several metabolic pathways. It is metabolized primarily in the liver, following similar metabolic pathways to other corticosteroids, including the addition of oxygen, hydrogen, glucuronides, and sulfates to form water-soluble metabolites .

準備方法

Synthetic Routes and Reaction Conditions: Clobetasone Propionate is synthesized starting from Betamethasone. The synthesis involves several steps, including cyclic ester formation, hydrolysis, sulfonation, and chlorination. The final product is obtained through dissolution, filtration, concentration cooling, centrifugation, and drying .

Industrial Production Methods: The industrial production of Clobetasone Propionate involves the preparation of an oil phase, modulation of a cream, and filling of the cream. The composition typically includes Clobetasone Propionate, polyethylene glycol monostearate, caprylic capric triglyceride, oleoyl macrogolglycerides, carbitol, butylparaben, propylene glycol, butylated hydroxyanisole, and purified water .

化学反応の分析

Types of Reactions: Clobetasone Propionate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Involves the use of oxidizing agents like potassium permanganate.

Reduction: Typically employs reducing agents such as sodium borohydride.

Substitution: Utilizes reagents like halogens for halogenation reactions.

Major Products: The major products formed from these reactions include various derivatives of Clobetasone Propionate, which may have altered pharmacological properties .

科学的研究の応用

Clobetasone Propionate is widely used in scientific research due to its potent anti-inflammatory and immunosuppressive properties. It is employed in:

Chemistry: As a model compound for studying corticosteroid reactions.

Biology: To investigate the effects of corticosteroids on cellular processes.

Medicine: For developing treatments for inflammatory skin conditions.

Industry: In the formulation of topical creams, ointments, and gels for therapeutic use

類似化合物との比較

Betamethasone: Another potent corticosteroid with similar anti-inflammatory properties.

Fluocinonide: Known for its high potency and used in similar dermatological conditions.

Hydrocortisone: A less potent corticosteroid often used for milder conditions.

Uniqueness: Clobetasone Propionate is unique due to its high potency and effectiveness in treating severe inflammatory skin conditions. It has a higher specificity for glucocorticoid receptors compared to other corticosteroids, making it more effective in reducing inflammation and associated symptoms .

特性

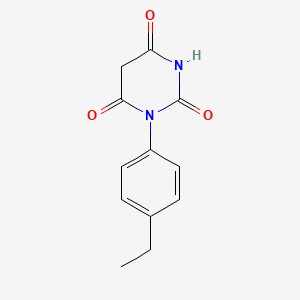

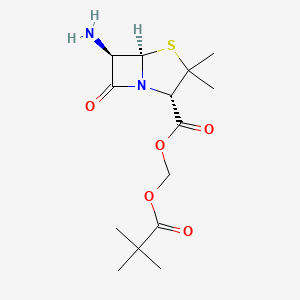

IUPAC Name |

[(8S,9R,10S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30ClFO5/c1-5-21(31)32-25(20(30)13-26)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,27)19(29)12-23(18,25)4/h8-9,11,14,17-18H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,22-,23-,24-,25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAUBWHIQMRKGBN-BHHHYXKXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(=O)C3(C2CCC4=CC(=O)C=CC43C)F)C)C)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(CC(=O)[C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)C)C)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30ClFO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501024937 | |

| Record name | Clobetasone-17-propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501024937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25122-56-9 | |

| Record name | Clobetasone propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25122-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clobetasone propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025122569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clobetasone-17-propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501024937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLOBETASONE PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AUS8BJ27KR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3H-Pyrrolo[1,2-a]indole](/img/structure/B3326310.png)

![2-[[4-Amino-6-(4-methylphenyl)-2-pteridinyl]amino]-ethanol hydrochloride](/img/structure/B3326312.png)

![methyl (2S)-5-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B3326320.png)

![2-amino-2-(hydroxymethyl)propane-1,3-diol;5-[(3S)-dithiolan-3-yl]pentanoic acid](/img/structure/B3326354.png)

![2-[[tert-butyl(diphenyl)silyl]oxymethyl]cyclopropane-1-carbaldehyde](/img/structure/B3326399.png)